Lactal Hexaacetate
Overview
Description
Hexa-O-acetyl-lactal is a carbohydrate derivative known for its unique structural properties and applications in various fields of research. It is a hexasaccharide derivative, where each hydroxyl group of the lactal molecule is acetylated, resulting in a compound with the molecular formula C24H32O15 . This compound is often used as an intermediate in the synthesis of more complex molecules and has significant applications in organic synthesis and biocatalysis .
Preparation Methods
Hexa-O-acetyl-lactal can be synthesized through several methods, including enzymatic and chemical routes. One common method involves the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal using immobilized lipase from Rhizomucor miehei in a low water content tert-butanol medium . This method allows for high yield and purity of the product. Industrial production methods often involve the use of β-D-glucopyranose derivatives as starting materials, followed by acetylation reactions to achieve the desired hexa-O-acetyl-lactal structure .
Chemical Reactions Analysis
Hexa-O-acetyl-lactal undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most studied reaction is the regioselective hydrolysis catalyzed by lipases, which selectively hydrolyze specific acetyl groups . Common reagents used in these reactions include tert-butanol, acetonitrile, and various ionic liquids . The major products formed from these reactions are penta-O-acetyl-3-hydroxylactal and other partially hydrolyzed derivatives .
Scientific Research Applications
Hexa-O-acetyl-lactal has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex carbohydrates and glycosides . In biology and medicine, it serves as a substrate for studying enzymatic activity and specificity, particularly in the context of glycosylation and deacetylation processes . Additionally, it is used in the pharmaceutical industry for the synthesis of bioactive compounds and as a model compound for studying carbohydrate-protein interactions .
Mechanism of Action
The mechanism of action of hexa-O-acetyl-lactal primarily involves its interaction with enzymes that catalyze the hydrolysis of acetyl groups. The molecular targets include various lipases and esterases, which recognize the acetylated hydroxyl groups and catalyze their removal . The pathways involved in these reactions are typically enzymatic hydrolysis pathways, where the enzyme-substrate complex undergoes a series of conformational changes leading to the cleavage of acetyl groups .
Comparison with Similar Compounds
Hexa-O-acetyl-lactal can be compared with other acetylated carbohydrate derivatives such as penta-O-acetyl-lactal and tetra-O-acetyl-lactal. These compounds share similar structural features but differ in the number of acetyl groups and their specific positions on the carbohydrate backbone . Hexa-O-acetyl-lactal is unique in its complete acetylation, which provides distinct reactivity and specificity in enzymatic reactions . Other similar compounds include peracetylated lactal derivatives, which are used in similar applications but may exhibit different reactivity and solubility properties .
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AXHDHDPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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